Trimethyl[(4-methylphenyl)methoxy]silane
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Overview
Description
Trimethyl[(4-methylphenyl)methoxy]silane is an organosilicon compound with the molecular formula C₁₁H₁₈OSi. It is characterized by the presence of a trimethylsilyl group attached to a 4-methylphenylmethoxy moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(4-methylphenyl)methoxy]silane can be synthesized through the reaction of 4-methylbenzyl alcohol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(4-methylphenyl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl[(4-methylphenyl)methoxy]silane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and phenols in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trimethyl[(4-methylphenyl)methoxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[(4-methoxyphenyl)methoxy]silane
- Trimethyl[(4-chlorophenyl)methoxy]silane
- Trimethyl[(4-fluorophenyl)methoxy]silane
Uniqueness
Trimethyl[(4-methylphenyl)methoxy]silane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that have different substituents on the phenyl ring.
Properties
CAS No. |
89200-92-0 |
---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
trimethyl-[(4-methylphenyl)methoxy]silane |
InChI |
InChI=1S/C11H18OSi/c1-10-5-7-11(8-6-10)9-12-13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
FCOHGWDOEMDWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CO[Si](C)(C)C |
Origin of Product |
United States |
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